Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride
Description
Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride is a chiral azetidine derivative featuring a four-membered nitrogen-containing heterocyclic ring. The compound is distinguished by a methyl substituent and a methyl ester group at the 2-position of the azetidine ring, with the (2R) stereochemical configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Azetidine rings are less common than larger heterocycles (e.g., pyrrolidine or piperidine) due to their inherent ring strain, which can influence reactivity and conformational rigidity. This compound is primarily utilized as a building block in medicinal chemistry for designing constrained peptides or enzyme inhibitors .
Properties
IUPAC Name |
methyl (2R)-2-methylazetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRDVTDOFOMXDY-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The synthesis typically begins with a β-amino alcohol precursor, which undergoes N-alkylation followed by cyclization. For example, (R)-O-benzyl glycidol reacts with benzyl amine to form an amino alcohol intermediate. Subsequent N-alkylation with tert-butylbromoacetate introduces the carboxylate moiety, yielding a chlorinated intermediate after treatment with thionyl chloride. Heating this intermediate in polar aprotic solvents like dimethylformamide (DMF) facilitates equilibration to the thermodynamically favored secondary chloride, which is then cyclized using a strong base such as lithium hexamethyldisilazide (LiHMDS).
Stereochemical Control
The (2R) configuration is achieved through chiral resolving agents. For instance, (S)-phenylglycinol has been used to resolve racemic mixtures of related azetidine-2-carboxylic acid derivatives. This enantioselective crystallization step ensures >98% enantiomeric excess (ee) in the final product.
Table 1: Representative Intramolecular Alkylation Conditions
| Starting Material | Reagents/Conditions | Yield | ee | Reference |
|---|---|---|---|---|
| (R)-O-Benzyl glycidol | Benzyl amine, t-butylbromoacetate, LiHMDS | 60% | 98% | |
| β-Amino alcohol derivative | Thionyl chloride, DMF, NaHCO₃ | 75% | 95% |
Racemization and Dynamic Kinetic Resolution
Racemization of intermediates is a critical challenge in azetidine synthesis. Patent literature describes methods to mitigate this issue while enabling dynamic kinetic resolution.
High-Temperature Racemization
Heating optically active N-substituted azetidine-2-carboxylate esters at 100–200°C induces racemization via a planar transition state. For example, heating methyl N-[(S)-phenylethyl]-azetidine-2-carboxylate at 170°C for 8 hours equilibrates the diastereomeric ratio from 94:6 (2R:2S) to 42:58. This approach is compatible with polar solvents like ethanol or toluene.
Base-Catalyzed Epimerization
Alkali metal hydrides (e.g., sodium hydride) or tertiary amines (e.g., triethylamine) promote racemization at milder temperatures (25–60°C). In one protocol, treating methyl N-[(R)-phenylethyl]-azetidine-2-carboxylate with sodium hydride in tert-butyl methyl ether and DMF achieves a 50:50 diastereomeric ratio within 1 hour.
Table 2: Racemization Conditions and Outcomes
| Substrate | Conditions | Time | Final dr (2R:2S) | Reference |
|---|---|---|---|---|
| Methyl N-[(S)-phenylethyl]-azetidine-2-carboxylate | 170°C, neat | 8h | 42:58 | |
| Methyl N-benzylazetidine-2-carboxylate | NaH, t-BuOMe/DMF, 25°C | 1h | 50:50 |
Chiral Pool Synthesis from (R)-Phenylglycinol
Chiral pool strategies leverage enantiomerically pure starting materials to bypass resolution steps.
Synthesis of (2R)-2-Methylazetidine-2-Carboxylic Acid
(R)-Phenylglycinol serves as a chiral auxiliary in a four-step sequence:
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Condensation : Reacting (R)-phenylglycinol with methyl glyoxylate forms a Schiff base.
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Cyclization : Treatment with trifluoroacetic acid (TFA) induces ring closure to the azetidine.
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Hydrogenolysis : Palladium-catalyzed hydrogenolysis removes the benzyl protecting group.
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Salt Formation : Final treatment with hydrochloric acid yields the hydrochloride salt.
Optimization of Reaction Parameters
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Solvent Effects : Dichloromethane (DCM) maximizes cyclization efficiency compared to THF or ethanol.
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Catalyst Loading : 5% Pd/C under 15 bar H₂ achieves complete deprotection in 12 hours.
Continuous Flow Synthesis for Scalability
Recent advances in flow chemistry have improved the scalability of azetidine synthesis.
Microreactor Design
A two-stage continuous flow system enables:
Advantages Over Batch Processes
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidine compounds.
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of bioactive compounds. Its unique five-membered azetidine ring structure, along with a carboxylate group, allows for versatile chemical transformations. This property is particularly advantageous in medicinal chemistry for developing new therapeutic agents.
Chiral Center Utilization
The presence of a chiral center in this compound enables the synthesis of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects. Researchers have focused on modifying this molecule to explore its potential as a precursor for novel drugs targeting various biological pathways.
Interaction Studies
Biological Activity and Mechanisms
Studies have shown that this compound can influence protein synthesis and enzyme activity due to its structural similarity to naturally occurring amino acids like L-proline. Its incorporation into peptides may alter binding affinities with receptors or enzymes, providing insights into drug design mechanisms .
Case Study: Protein Engineering
In protein engineering contexts, this compound has been utilized to investigate its effects on protein structure and function. For instance, its ability to modify enzyme activity has been documented, indicating its potential role in biochemical processes that could lead to therapeutic advancements.
Material Science Applications
Development of Functional Materials
The compound's solubility and reactivity make it an attractive candidate for material science research. Scientists are exploring its incorporation into new materials with specific functionalities, potentially leading to advancements in various applications including drug delivery systems and biomaterials.
Comparative Analysis with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral derivative of azetidine | Modifies protein synthesis |
| L-Proline | Naturally occurring amino acid | Essential for collagen formation |
| Azetidine-2-carboxylic Acid | Non-protein amino acid | Influences protein incorporation |
| (S)-Methyl Azetidine-2-carboxylate Hydrochloride | Enantiomer of (R) | Potentially different effects |
This table illustrates the unique properties of this compound compared to other related compounds, highlighting its specific chiral configuration and resultant biological effects.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride with structurally related heterocyclic compounds.
Structural and Physicochemical Properties
Key Observations:
- Ring Size and Strain : The four-membered azetidine derivatives exhibit higher ring strain compared to pyrrolidine (5-membered) or morpholine (6-membered) analogs. This strain may enhance reactivity in ring-opening or functionalization reactions but reduces thermodynamic stability .
- Stereochemical Impact : The (2R) configuration in the target compound contrasts with (2S) isomers (e.g., ), which can lead to divergent biological activities or binding affinities in drug candidates .
Biological Activity
Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features lend it various biological activities, including potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered azetidine ring with a carboxylate functional group. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays and applications. The compound's chirality contributes to its interaction with biological systems, influencing its efficacy and specificity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cellular processes associated with disease states.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral derivative of azetidine | Antimicrobial, anticancer |
| Azetidine-2-carboxylic acid | Non-protein amino acid | Influences protein incorporation |
| L-Proline | Naturally occurring amino acid | Essential for collagen formation |
| N-Methylazetidine | Related azetidine derivative | Potentially similar enzyme interactions |
This table highlights how this compound stands out due to its specific chiral configuration and resultant biological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing promising results that warrant further exploration into its mechanism of action and potential clinical applications.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through caspase activation. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting cell death. Further investigations are needed to elucidate the specific pathways involved in this process.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl (2R)-2-methylazetidine-2-carboxylate hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .
- Ventilation : Perform reactions in a fume hood or glovebox, especially when handling volatile intermediates or under inert atmospheres .
- Waste Disposal : Segregate organic and halogenated waste. Collaborate with certified hazardous waste management services for compliant disposal .
Q. How should this compound be stored to maintain its stability and purity?
- Methodological Answer :
- Storage Conditions : Store as a lyophilized powder at -20°C in airtight, moisture-resistant containers. For short-term use (<1 month), refrigerate at 4°C in desiccated conditions .
- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol to prevent hydrolysis. Aliquot to avoid freeze-thaw cycles .
Q. What analytical techniques are essential for initial characterization?
- Methodological Answer :
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Purity should exceed 95% for research-grade material .
- Structural Confirmation : Employ - and -NMR to verify the azetidine ring and ester group. Mass spectrometry (ESI-MS) confirms molecular weight .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated for this chiral azetidine derivative?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol gradient. Compare elution profiles to racemic mixtures or known enantiomers .
- Circular Dichroism (CD) : Analyze CD spectra in the 200–300 nm range to detect optical activity deviations, indicating enantiomeric impurities .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM) using Design of Experiments (DoE) to identify critical parameters .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real-time .
Q. How can degradation pathways be systematically studied under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C. Monitor degradation via LC-MS to identify byproducts (e.g., ester hydrolysis or ring-opening) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
